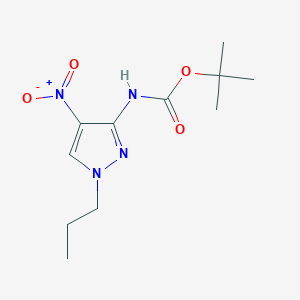

t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a related work, a new series of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact molecular structure of “t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate” is not available in the retrieved sources.Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific functional groups attached to the pyrazole nucleus . In a related work, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine and other compounds .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Complex Formation

- Bakke et al. (2003) explored synthetic routes for 6-substituted-imidazo[4,5-c]pyridin-2-ons, starting from 4-aminopyridine. The process involved the protection of 4-aminopyridine as alkyl carbamates, including t-butyl carbamates, followed by nitration and substitution steps, yielding various intermediate compounds. These compounds were crucial for synthesizing imidazo[4,5-c]pyridin-2-one derivatives (Bakke, Gautun, & Svensen, 2003).

Ligand and Metal Complex Studies

- Porter et al. (2017) investigated sterically directed nitronate complexes with Cu(ii) and Zn(ii) using a bulky 2,6-di-tert-butyl-4-nitrophenolate ligand. The study revealed unusual nitronato-quinone resonance forms and sterically enforced metal-ligand binding motifs, offering insights into the unique copper-phenolate interactions (Porter, Hayes, Kaminsky, & Mayer, 2017).

Antibacterial Activity and Synthesis

- Prasad (2021) synthesized a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives. The process involved multiple steps including O-alkylation, reaction with triethyl oxonium hexafluoro phosphate, and several other reactions, resulting in compounds with characterized antibacterial activity (Prasad, 2021).

Hydrogen-Bonded Molecular Structures

- Portilla et al. (2007) described the hydrogen-bonded structures of molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate. The study detailed the formation of chains and sheets through hydrogen bonds, providing insights into the molecular architecture of these compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Zukünftige Richtungen

The future directions in the research and development of pyrazole derivatives are likely to focus on the design and synthesis of new compounds with improved biological activity and selectivity. The increasing popularity of pyrazoles in several fields of science suggests that these compounds will continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-nitro-1-propylpyrazol-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-5-6-14-7-8(15(17)18)9(13-14)12-10(16)19-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSUKFPUJVWNKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2412761.png)

![(2Z)-2-(4-fluorobenzylidene)-8-(tetrahydrofuran-2-ylmethyl)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2412763.png)

![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide](/img/structure/B2412764.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)

![N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2412770.png)

![Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2412782.png)